3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C6H3Br2N3 It is a derivative of pyrazolo[4,3-c]pyridine, characterized by the presence of two bromine atoms at the 3rd and 7th positions of the pyrazolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of 1H-pyrazolo[4,3-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reaction with amines can produce amino-substituted pyrazolo[4,3-c]pyridines.
Scientific Research Applications
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine
- 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine
- 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
- 7-Bromo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3,7-dibromo-2H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTMLNFURRZUME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C=N1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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